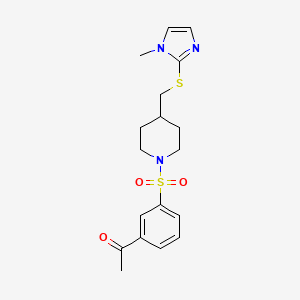
1-(3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a thioether linkage, and a phenyl ring attached via a sulfonyl linkage. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthetic Applications and Biological Activities
This compound and its derivatives have been synthesized as part of studies aiming to explore their antimicrobial, antioxidant, and cytotoxic properties. One study detailed the synthesis of new imidazole-based heterocycles, highlighting their significant antibacterial, antioxidant, anti-hemolytic, and cytotoxic activities (B. F. Abdel-Wahab, G. Awad, & F. Badria, 2011). Similarly, derivatives incorporating the imidazo[1,2-b]pyridazine moiety have been synthesized, showcasing in vitro antimicrobial, antifungal, and antimalarial activities (A. Bhatt, R. Kant, & R. Singh, 2016).
Antiviral and Anticancer Potential
Compounds derived from this chemical structure have also been evaluated for their antiviral and anticancer potentials. Notably, derivatives have demonstrated activity against HIV-1 replication, highlighting their promise as therapeutic agents in infectious disease research (Zhiping Che et al., 2015). Additionally, novel sulfonamides incorporating various biologically active moieties starting from a similar ethanone base have shown significant in-vitro anticancer activity, particularly against the human liver hepatocellular carcinoma cell line (M. S. Bashandy, 2015).
Chemical Modification and Catalysis
The compound has also served as a precursor in chemical reactions aimed at creating novel materials with potential industrial applications. Research has been conducted on the direct methylation and trifluoroethylation of imidazole derivatives, demonstrating the versatility of such compounds in synthesizing room temperature ionic liquids (RTILs), which are of interest for green chemistry and catalysis (Jie Zhang, G. Martin, & D. Desmarteau, 2003).
Propiedades
IUPAC Name |
1-[3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14(22)16-4-3-5-17(12-16)26(23,24)21-9-6-15(7-10-21)13-25-18-19-8-11-20(18)2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWDHCVTYNNBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

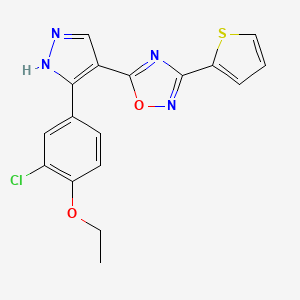
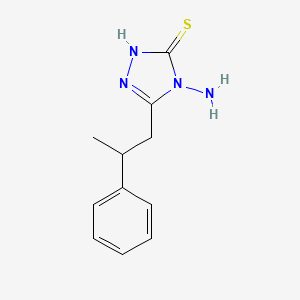
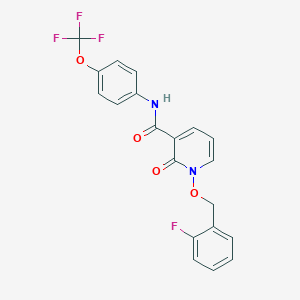
![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)
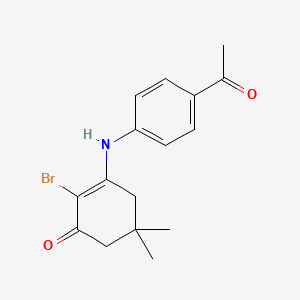
![4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2665488.png)
![1-(3-Imidazol-1-ylpropylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2665490.png)
![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)
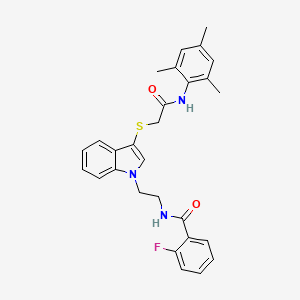
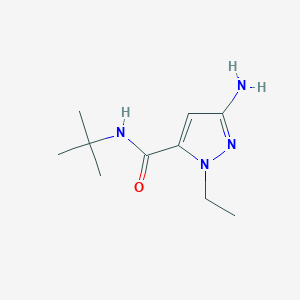
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)
![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)